

Application of Repaglinide-ethyl-d5 in Forensic Toxicology Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Repaglinide-ethyl-d5**

Cat. No.: **B1140431**

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Quantification of Repaglinide in Forensic Samples using **Repaglinide-ethyl-d5** as an Internal Standard.

Introduction

Repaglinide is an oral antidiabetic drug used to treat type 2 diabetes mellitus. In forensic toxicology, the detection and quantification of repaglinide in postmortem specimens can be crucial in cases of suspected suicide, accidental overdose, or drug-facilitated crimes. The use of a stable isotope-labeled internal standard, such as **Repaglinide-ethyl-d5**, is essential for accurate and precise quantification of repaglinide in complex biological matrices like blood, urine, and tissue homogenates.^{[1][2]} Deuterated internal standards are ideal for mass spectrometry-based methods as they exhibit similar chemical and physical properties to the analyte, co-eluting during chromatography, but are distinguishable by their mass-to-charge ratio (m/z).^{[1][2]} This allows for correction of variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.^{[1][2]}

This document provides a comprehensive overview of the application of **Repaglinide-ethyl-d5** in the forensic toxicological analysis of repaglinide. It includes detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and method validation.

Experimental Protocols

Materials and Reagents

- Analytes: Repaglinide, **Repaglinide-ethyl-d5** (Internal Standard)
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)
- Chemicals: Ammonium formate, Zinc sulfate heptahydrate, Ammonium hydroxide
- Biological Matrices: Whole blood, urine, tissue homogenates (e.g., liver, kidney)

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed for the extraction of repaglinide from whole blood. Modifications may be required for other matrices.

- Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of calibrator, quality control sample, or case sample.
- Internal Standard Spiking: Add 10 µL of **Repaglinide-ethyl-d5** working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly.
- Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

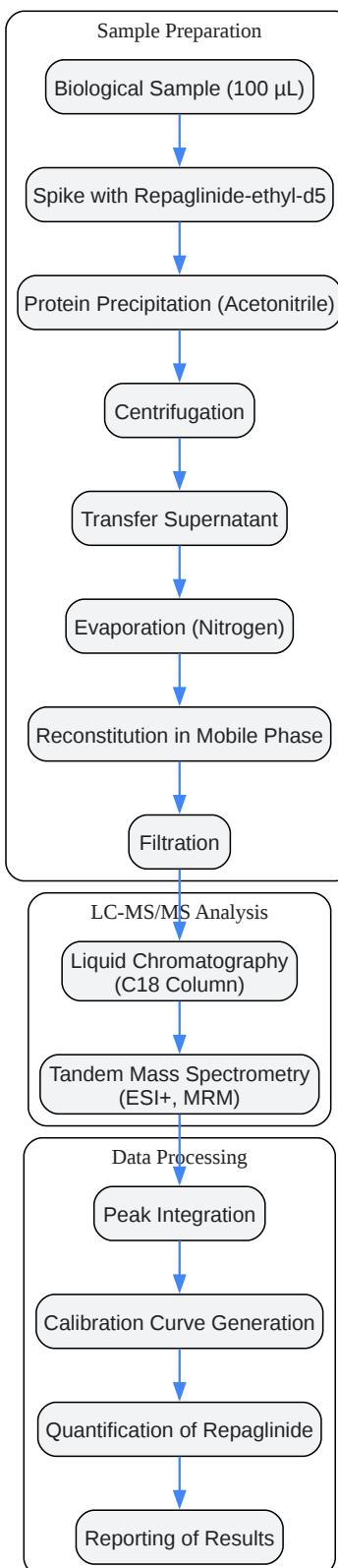
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial.
- Injection: Inject a portion of the filtrate (e.g., 5-10 μL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions for the LC-MS/MS analysis of repaglinide. Optimization may be necessary based on the specific instrumentation used.

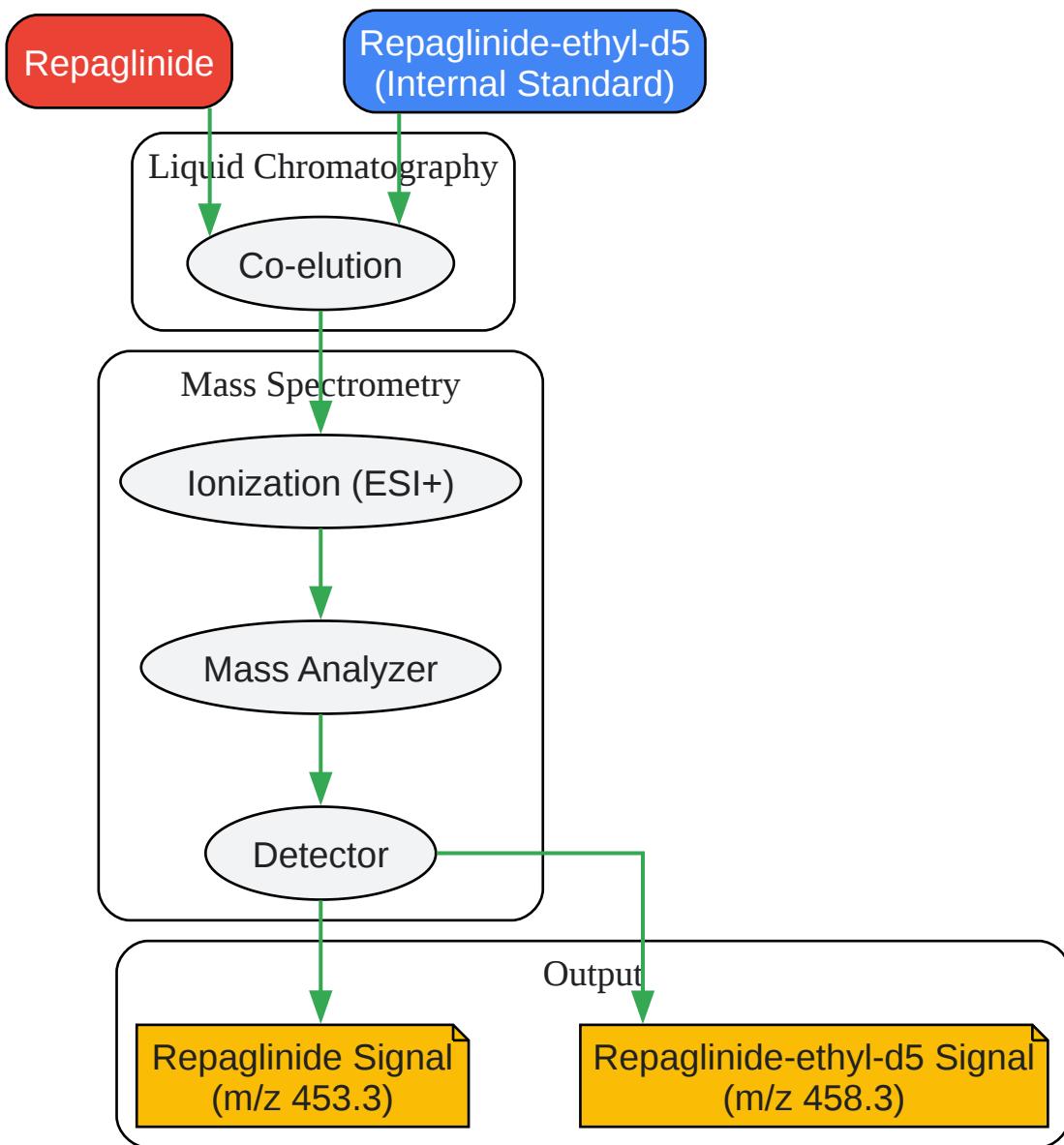
Table 1: LC-MS/MS Instrumental Parameters

Parameter	Condition
Liquid Chromatography	
Column	C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Gradient	20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Capillary Voltage	3.5 kV
Multiple Reaction Monitoring (MRM) Transitions	Repaglinide:m/z 453.3 → 162.1 (Quantifier), m/z 453.3 → 238.1 (Qualifier) Repaglinide-ethyl-d5:m/z 458.3 → 162.1 (Quantifier)
Collision Energy	Optimized for each transition
Dwell Time	100 ms


Data Presentation and Method Validation

Method validation should be performed according to established forensic toxicology guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters


Parameter	Acceptance Criteria
Linearity and Range	Calibration curve with at least 5 non-zero calibrators. Correlation coefficient (r^2) > 0.99. Calibrators should bracket the expected concentration range. A typical range for repaglinide in postmortem blood could be 1-1000 ng/mL. [3]
Limit of Detection (LOD)	Signal-to-noise ratio (S/N) \geq 3. The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ)	S/N \geq 10. The lowest concentration at which the analyte can be accurately and precisely quantified. Typically the lowest point on the calibration curve. The LOQ for repaglinide has been reported as 1 ng/mL in whole blood. [3]
Accuracy and Precision	Assessed using quality control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) within $\pm 15\%$ ($\pm 20\%$ at LOQ). Precision (%RSD) $\leq 15\%$ ($\leq 20\%$ at LOQ). [4]
Matrix Effects	Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. Should be consistent and reproducible. The use of a deuterated internal standard helps to compensate for matrix effects. [1]
Extraction Recovery	The efficiency of the extraction process. Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.
Stability	Analyte stability in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of repaglinide.

[Click to download full resolution via product page](#)

Caption: Analytical principle of using a deuterated internal standard.

Conclusion

The use of **Repaglinide-ethyl-d5** as an internal standard provides a robust and reliable method for the quantification of repaglinide in forensic toxicology casework. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide

for laboratories implementing this analysis. The inherent advantages of stable isotope dilution, including correction for matrix effects and extraction variability, lead to improved accuracy and precision, which are paramount in the forensic sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. SafetyLit: Testing for 13 antidiabetic drugs using LC-MS/MS in whole blood. Application to post-mortem specimens [safetyleit.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Repaglinide-ethyl-d5 in Forensic Toxicology Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1140431#repaglinide-ethyl-d5-application-in-forensic-toxicology-analysis\]](https://www.benchchem.com/product/b1140431#repaglinide-ethyl-d5-application-in-forensic-toxicology-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com